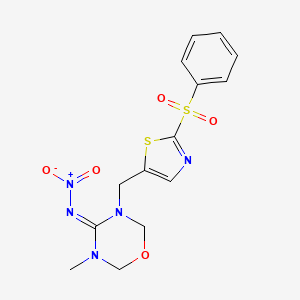
Deschloro-2-phenylsulfonyl-thiamethoxam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deschloro-2-phenylsulfonyl-thiamethoxam is a chemical compound that has garnered attention in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Deschloro-2-phenylsulfonyl-thiamethoxam involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as sulfonation, chlorination, and thiamethoxam derivatization. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Deschloro-2-phenylsulfonyl-thiamethoxam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Deschloro-2-phenylsulfonyl-thiamethoxam has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in environmental analysis and testing.
Biology: Investigated for its potential effects on biological systems.
Medicine: Studied for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Deschloro-2-phenylsulfonyl-thiamethoxam involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Deschloro-2-phenylsulfonyl-thiamethoxam can be compared with other similar compounds, such as:
Thiamethoxam: A neonicotinoid insecticide known for its effectiveness against a wide range of pests.
Imidacloprid: Another neonicotinoid insecticide with similar properties and applications.
Clothianidin: A neonicotinoid insecticide with a similar mode of action.
This compound is unique due to its specific structural modifications, which may confer different properties and applications compared to these similar compounds .
Eigenschaften
Molekularformel |
C14H15N5O5S2 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
(NZ)-N-[3-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C14H15N5O5S2/c1-17-9-24-10-18(13(17)16-19(20)21)8-11-7-15-14(25-11)26(22,23)12-5-3-2-4-6-12/h2-7H,8-10H2,1H3/b16-13- |
InChI-Schlüssel |
FDWPOORLIFNFAE-SSZFMOIBSA-N |
Isomerische SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


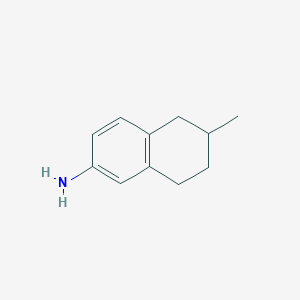
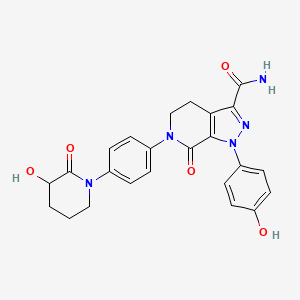


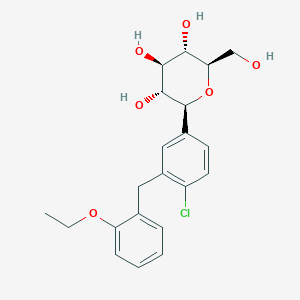
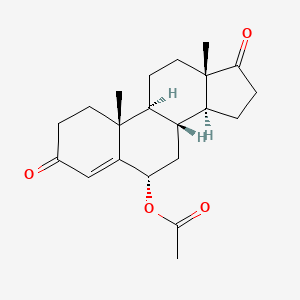
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
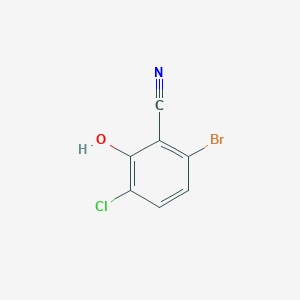
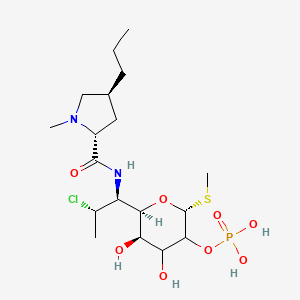
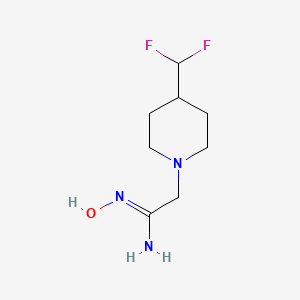
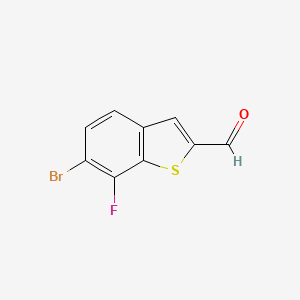
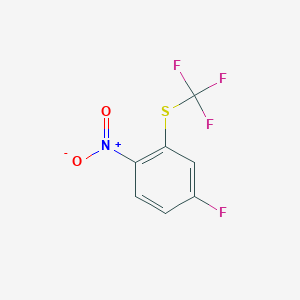
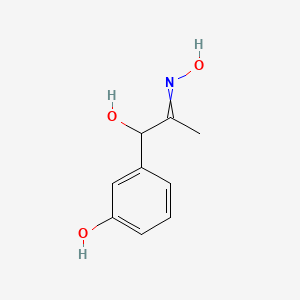
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)
